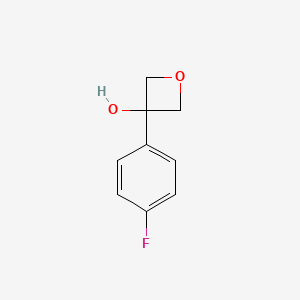

3-(4-Fluorophenyl)oxetan-3-ol

Descripción

Propiedades

IUPAC Name |

3-(4-fluorophenyl)oxetan-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO2/c10-8-3-1-7(2-4-8)9(11)5-12-6-9/h1-4,11H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNHFJBKJNLSAKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(C2=CC=C(C=C2)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 4 Fluorophenyl Oxetan 3 Ol and Analogues

Strategies for Oxetane (B1205548) Ring Construction Relevant to 3-(4-Fluorophenyl)oxetan-3-ol

The synthesis of the strained four-membered oxetane ring presents a considerable synthetic challenge due to unfavorable ring strain. acs.org Consequently, the kinetics of 4-exo-tet cyclizations are significantly slower than those for forming three, five, or six-membered rings. acs.org Overcoming this hurdle has led to the development of several robust strategies, primarily centered around intramolecular cyclization and ring expansion reactions.

Intramolecular Cyclization Approaches (e.g., Williamson Ether Synthesis)

The intramolecular Williamson ether synthesis is a cornerstone for forming the C-O bond of the oxetane ring. magtech.com.cnthieme-connect.de This SN2 reaction involves the nucleophilic attack of an alkoxide on an electrophilic carbon bearing a suitable leaving group, resulting in ring closure. masterorganicchemistry.comwikipedia.org

The synthesis of oxetanes via intramolecular cyclization begins with appropriately functionalized acyclic precursors, typically 1,3-diols or their derivatives. A common strategy involves the selective functionalization of a 1,3-diol to install a good leaving group at one primary position, setting the stage for cyclization. For instance, a 1,3-diol can be converted into a 3-haloalkan-1-ol, which upon treatment with a base, undergoes cyclization to the corresponding oxetane. thieme-connect.de

A general route to a 3-aryl-oxetan-3-ol, such as this compound, would start from a precursor like 2-aryl-1,3-propanediol. One of the primary hydroxyl groups is selectively converted into a leaving group. The tertiary alcohol, being less reactive, remains unchanged. Subsequent base-mediated cyclization yields the desired 3-aryl-oxetan-3-ol. A modified approach to oxetan-3-ol, a related precursor, starts from epichlorohydrin, which undergoes acid-catalyzed ring-opening with acetic acid. researchgate.netatlantis-press.comresearchgate.net The resulting 1-chloro-3-acetoxy-2-propanol is then treated with a base to effect hydrolysis of the acetate and subsequent ring closure to form the oxetane. researchgate.netatlantis-press.com

Table 1: Examples of Intramolecular Cyclization to Form Oxetanes

| Starting Material | Reagents | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 1,3-Diol | 1. Appel Reaction (Iodination) 2. Base | 2-Substituted Oxetane | 78-82% | acs.org |

| 3-Haloalkanol | Strong Base (e.g., NaH) | Oxetane | Varies | thieme-connect.de |

The efficiency of the intramolecular Williamson ether synthesis is highly dependent on the choice of both the leaving group and the base. acs.org Due to the inherent strain of the four-membered ring, a very good leaving group is required to facilitate the 4-exo-tet cyclization. acs.org Commonly employed leaving groups include halides (I-, Br-, Cl-) and sulfonates (e.g., tosylate, mesylate). acs.orgmasterorganicchemistry.com Tosylates and mesylates are particularly effective. acs.org

The choice of base is also critical. Strong, non-nucleophilic bases are preferred to deprotonate the alcohol without competing in side reactions. Sodium hydride (NaH) and potassium tert-butoxide (KOtBu) are frequently used to generate the alkoxide in situ. acs.org The reaction conditions, including solvent and temperature, can also impact the outcome, with the potential for competing elimination reactions, such as Grob fragmentation, especially if the substrate is sterically hindered or the base is too strong. acs.org

Table 2: Effect of Base and Leaving Group on Oxetane Formation

| Substrate | Leaving Group | Base | Solvent | Outcome | Reference |

|---|---|---|---|---|---|

| 1,3-diol derivative | Mesylate | NaH | THF | Good yield of oxetane | acs.org |

| 1,3-diol derivative | Tosylate | KOtBu | THF | Successful cyclization | acs.org |

| Azetidine derivative | Mesylate | K₂CO₃ | MeOH | Spirocyclic oxetane formed | acs.org |

Ring Expansion Reactions from Smaller Cyclic Precursors

An alternative and powerful strategy for constructing the oxetane ring is the ring expansion of smaller, more readily available cyclic precursors, most notably epoxides. thieme-connect.de

The reaction of epoxides with sulfur ylides, such as dimethylsulfoxonium methylide, is a well-established method for the one-carbon ring expansion to form oxetanes. illinois.eduthieme-connect.de This reaction, often referred to as a variation of the Corey-Chaykovsky reaction, proceeds through the initial nucleophilic attack of the ylide on one of the epoxide carbons. This is followed by an intramolecular SN2 displacement to form the four-membered oxetane ring and dimethyl sulfoxide (B87167) (DMSO) as a byproduct. acs.org

This methodology is particularly useful for synthesizing substituted oxetanes. For example, starting with a 2-aryl-substituted epoxide, reaction with dimethylsulfoxonium methylide can yield a 3-aryl-substituted oxetane. Shibasaki and co-workers developed an enantioselective version of this reaction, allowing for the synthesis of chiral 2,2-disubstituted oxetanes from chiral epoxides with excellent enantiomeric excess. acs.org

Table 3: Oxetane Synthesis via Epoxide Ring Expansion with Sulfur Ylides

| Epoxide Substrate | Ylide | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Styrene Oxide | Dimethylsulfoxonium methylide | NaH, DMSO, 70 °C | 3-Phenyloxetane | 85 | acs.org |

| 1,2-Epoxyoctane | Dimethylsulfoxonium methylide | t-BuOK, t-BuOH, 80 °C | 3-Hexyloxetane | 91 | acs.org |

While the stoichiometric use of sulfur ylides is effective, recent research has focused on developing catalytic methods for the ring expansion of epoxides to oxetanes, which offers improved atom economy and sustainability. These methods often involve transition metal catalysis.

For instance, cobalt catalysts have been shown to influence the reaction between epoxides and sulfoxonium ylides, although in some cases they can divert the reaction to produce homoallylic alcohols instead of oxetanes. thieme-connect.com The development of catalytic systems that selectively promote oxetane formation is an active area of research. Rhodium catalysts have also been explored for various transformations leading to oxetane derivatives, including O-H insertion and C-C bond-forming cyclizations. researchgate.net

Another approach involves the catalytic insertion of carbenes or carbene equivalents into the C-O bond of epoxides. While this is a promising strategy, controlling the selectivity to favor oxetane formation over other potential products remains a key challenge. The development of new ligand systems and catalysts is crucial for advancing this methodology and making it a more general and reliable route to functionalized oxetanes.

Metal-Catalyzed Approaches (e.g., Gold-Catalyzed Rearrangement of Propargylic Alcohols to Oxetan-3-ones)

Traditional methods for synthesizing oxetan-3-ones often involve multiple steps, low yields, and the use of hazardous reagents like α-diazo ketones. nih.govscispace.comorganic-chemistry.org A significant advancement in this area is the development of gold-catalyzed intramolecular oxidation of readily available propargylic alcohols. nih.govorganic-chemistry.orgnih.gov This methodology offers a more practical, safe, and efficient one-step synthesis of various oxetan-3-ones. nih.govorganic-chemistry.org

The reaction proceeds through the formation of a reactive α-oxo gold carbene intermediate. nih.govorganic-chemistry.org Cationic gold(I) catalysts are particularly effective due to their soft Lewis acidity, which activates the π-bonds of the alkyne for nucleophilic attack. nsf.govnih.gov The process is generally tolerant of air and moisture, allowing for an "open flask" setup, which simplifies the experimental procedure. nih.govnih.gov

Optimization studies have shown that catalysts like (2-biphenyl)Cy₂PAuNTf₂ in combination with an acid such as HNTf₂ can provide high yields. organic-chemistry.org The reaction is versatile, accommodating both secondary and tertiary propargylic alcohols, although tertiary alcohols may require modified conditions to prevent side reactions. organic-chemistry.org This gold-catalyzed approach represents a significant improvement over older methods, avoiding hazardous diazo ketones and reducing the number of synthetic steps. nih.govorganic-chemistry.orgnih.gov Furthermore, if an enantiomerically enriched propargylic alcohol is used as the starting material, the chirality can be transferred to the final oxetan-3-one product without significant racemization. nih.gov

Methods for Stereoselective and Enantioselective Synthesis of Oxetan-3-ols

The creation of chiral centers within the oxetane framework is crucial for pharmaceutical applications. Several strategies have been developed to achieve high levels of stereocontrol.

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.org This strategy has been applied to the synthesis of chiral oxetanes. For instance, oxazolidinones, popularized by David A. Evans, are effective chiral auxiliaries that can direct asymmetric alkylation and aldol reactions, which can be precursors to chiral oxetane frameworks. wikipedia.orgresearchgate.net After the desired stereocenter is set, the auxiliary can be removed and recovered. wikipedia.org

Another powerful approach involves the use of chiral ligands in metal-catalyzed reactions. These ligands coordinate to a metal center, creating a chiral environment that biases the reaction to produce one enantiomer over the other. An iridium-tol-BINAP catalyst system, for example, has been used in the reductive coupling of allylic acetates with oxetanone to form highly enantiomerically enriched chiral α-stereogenic oxetanols. nih.gov This method is notable for its ability to create congested tertiary-quaternary stereocenters with high selectivity. nih.gov

Biocatalysis, which uses enzymes to drive chemical transformations, offers a highly selective and environmentally benign alternative to traditional chemical synthesis. researchgate.net Recently, a unique halohydrin dehalogenase (HHDH) enzyme has been discovered and engineered to create a biocatalytic platform for the enantioselective formation and ring-opening of oxetanes. researchgate.netnih.govresearchgate.net

This enzymatic approach can facilitate the synthesis of both enantiomers of chiral oxetanes with excellent enantioselectivity (e.g., >99% enantiomeric excess, or e.e.) and good yields. researchgate.net The process can be scaled up for large-scale transformations at high substrate concentrations and can even be integrated into a one-pot, one-catalyst cascade system. researchgate.netnih.gov The use of enzymes like HHDH expands the synthetic toolbox for accessing non-natural, enantioenriched oxetanes for pharmaceutical chemistry. nih.govresearchgate.net Another biocatalytic method is enzymatic kinetic resolution, where an enzyme selectively reacts with one enantiomer of a racemic mixture, leaving the other enantiomer unreacted and thus enriched. nih.govwikipedia.org For example, lipases can be used for the enantioselective esterification of racemic alcohols, a technique applicable to precursors of oxetanes. researchgate.net

Asymmetric desymmetrization is a powerful strategy that introduces chirality into a prochiral molecule, which has a plane of symmetry but can be made chiral in a single chemical step. nih.govnih.gov Prochiral oxetanes are excellent substrates for this approach, allowing for the synthesis of chiral alcohols and ethers. nih.govnih.gov

This method often relies on chiral catalysts, such as transition metals, Lewis acids, or Brønsted acids, to control the enantioselectivity of a ring-opening reaction. nih.govnih.gov Chiral phosphoric acids (CPAs) have emerged as particularly effective Brønsted acid catalysts for the enantioselective desymmetrization of prochiral 3-substituted oxetanes. acs.orgorganic-chemistry.org In this process, the CPA catalyst activates the oxetane, allowing for an intramolecular nucleophilic attack that proceeds with high stereocontrol. organic-chemistry.orgnsf.gov This strategy has been used to synthesize chiral 3,4-dihydro-2H-1,4-benzoxazines with up to 99% yield and 99% e.e. acs.orgorganic-chemistry.org The desymmetrization can create all-carbon quaternary stereocenters with high enantioselectivity, a challenging feat in synthetic chemistry. nsf.gov

Directed Fluorination Strategies for the Oxetane Core of this compound

The introduction of fluorine into organic molecules is a common strategy in medicinal chemistry to modulate properties such as metabolic stability and binding affinity. nih.govnih.gov

Deoxofluorination is a reaction that replaces a hydroxyl group with a fluorine atom. nih.gov Applying this transformation to the tertiary alcohol at the C3 position of an oxetane ring, such as in a 3-aryl-oxetan-3-ol precursor, provides a direct route to 3-aryl-3-fluorooxetanes. The stability of the resulting oxetane carbocation intermediate, stabilized by the adjacent aryl group and the ring oxygen, facilitates this SN1-type reaction. d-nb.info

Various reagents can be employed for deoxofluorination. While classic reagents like diethylaminosulfur trifluoride (DAST) are known, newer methods offer improved selectivity and milder conditions. Borane-mediated deoxyfluorination using reagents like Et₃N·3HF has shown high selectivity for secondary alcohols, but conditions can be adapted for tertiary systems. nih.gov The development of robust methodologies for the synthesis of 3-fluoroalkyl-substituted oxetanes is an active area of research, driven by their potential applications as unique bioisosteres in medicinal chemistry. researchgate.net

Catalytic Difluorocarbene Insertion for Direct Fluorination of Oxetane Precursors

A novel and powerful strategy for the synthesis of fluorinated oxetanes involves the direct insertion of a difluorocarbene species into epoxide precursors. bohrium.combeilstein-journals.org This method circumvents traditional multi-step sequences and provides direct access to α,α-difluoro-oxetanes, which are valuable isosteres of oxetanes and β-lactones. beilstein-journals.orgresearchgate.netnih.gov The process relies on a copper-catalyzed skeletal expansion of three-membered epoxides, representing a significant advance in the direct fluorination of small-ring heterocycles. researchgate.netnih.gov

The reaction is typically facilitated by an inexpensive and readily available copper catalyst, which stabilizes the difluorocarbene generated in situ from a commercially available precursor like diethyl (bromodifluoromethyl)phosphonate. bohrium.combeilstein-journals.orgnih.gov The resulting copper-difluorocarbenoid complex then interacts with the epoxide, initiating a site-selective ring-opening, which is followed by cyclization to form the four-membered α,α-difluoro-oxetane ring through a metallacycle intermediate. beilstein-journals.org

This methodology is notable for its ability to overcome common challenges in fluorination chemistry, such as strain-induced ring cleavage and undesired defluorination reactions that often plague the synthesis of small, fluorinated heterocycles. beilstein-journals.orgresearchgate.net Computational studies have provided insight into the reaction mechanism, highlighting the unique role of the copper catalyst in facilitating both the ring-cleavage and cyclization steps. beilstein-journals.orgresearchgate.net The utility of this approach has been demonstrated in the synthesis of various drug-like molecules and fluorinated isosteres of biologically active compounds. researchgate.net

Table 1: Overview of Catalytic Difluorocarbene Insertion for α,α-Difluoro-oxetane Synthesis

| Parameter | Description | Reference |

| Reaction Type | Skeletal expansion via carbon atom insertion | researchgate.net |

| Catalyst | Inexpensive, ligand-free Copper(I) salts (e.g., CuI) | beilstein-journals.orgnih.gov |

| Carbene Precursor | Diethyl (bromodifluoromethyl)phosphonate | nih.gov |

| Starting Material | Readily available three-membered epoxides | bohrium.combeilstein-journals.org |

| Key Intermediates | Copper-difluorocarbenoid complex, metallacycle | beilstein-journals.org |

| Product | α,α-difluoro-oxetane | beilstein-journals.orgresearchgate.net |

| Advantages | Direct fluorination, avoids common side reactions, access to novel drug scaffolds | bohrium.combeilstein-journals.orgresearchgate.net |

Regioselective Introduction of Fluorine Atoms via Halo-Fluorination

The regioselective introduction of a single fluorine atom onto a pre-formed oxetane ring is a critical transformation for accessing compounds such as 3-fluoro-3-aryloxetanes. While direct halo-fluorination across a double bond is a common strategy in acyclic systems, its application to oxetane precursors is less straightforward. A more prevalent and highly regioselective method involves the electrophilic fluorination of an oxetan-3-one intermediate.

This strategy hinges on the conversion of the ketone functionality at the 3-position of the oxetane ring into a nucleophilic enol or enolate. This intermediate is then subjected to an electrophilic fluorine source, which directs the fluorine atom exclusively to the 3-position. This process is conceptually similar to the α-fluorination of other ketones and 1,3-dicarbonyl compounds. nih.gov

Commonly used electrophilic fluorinating reagents for such transformations include N-Fluorobenzenesulfonimide (NFSI) and Selectfluor® (F-TEDA-BF4). brynmawr.edusigmaaldrich.com These reagents are generally stable, solid materials that offer a safer alternative to gaseous fluorine. sigmaaldrich.com The reaction is typically performed in the presence of a base to generate the enolate, followed by the addition of the electrophilic fluorine source. The choice of base and reaction conditions can be optimized to maximize the yield of the desired 3-fluoro-oxetan-3-ol precursor. Following the fluorination step, reduction of the ketone or addition of an organometallic reagent can furnish the final tertiary alcohol.

The electronic properties of the fluorine atom can significantly influence the subsequent reactivity of the oxetane ring. Studies on the ring-opening of fluoroalkylidene-oxetanes have shown that the electronic influence of the fluorine atom, rather than steric hindrance, governs the regioselectivity of the reaction. nih.gov This highlights the profound electronic effects that a strategically placed fluorine atom can exert on the chemical behavior of the oxetane scaffold.

Table 2: Electrophilic Fluorination of Oxetan-3-one for Regioselective Fluorine Introduction

| Step | Description | Reagents | Key Feature |

| 1. Enolate Formation | Generation of a nucleophilic enolate from an oxetan-3-one precursor. | Base (e.g., LDA, NaHMDS) | Creates a nucleophilic center at the C3 position. |

| 2. Fluorination | Reaction of the enolate with an electrophilic fluorine source. | Electrophilic Fluorine Reagent (e.g., NFSI, Selectfluor®) | Regioselective introduction of a fluorine atom at the C3 position. |

| 3. Functionalization | Conversion of the resulting 3-fluorooxetan-3-one to the final product. | Grignard Reagent (e.g., 4-F-PhMgBr) | Installation of the aryl group to form the tertiary alcohol. |

Gram-Scale and Scalable Synthetic Approaches for this compound Building Blocks

The development of robust and scalable synthetic routes is essential for the widespread application of oxetane building blocks in drug discovery and development. The synthesis of this compound on a gram-scale and beyond relies on efficient methods for constructing the core oxetane structure and its subsequent functionalization.

A highly efficient and scalable one-step synthesis of the key intermediate, oxetan-3-one, has been developed using a gold-catalyzed oxidative cyclization of readily available propargyl alcohol. atlantis-press.comnih.govorganic-chemistry.org This method is advantageous as it proceeds under mild conditions, often in an "open flask" without the need for strict exclusion of air or moisture, and avoids the use of hazardous reagents like diazo ketones. nih.govorganic-chemistry.org This approach has made oxetan-3-one a readily accessible bulk starting material. atlantis-press.com

With oxetan-3-one available in large quantities, the final step to produce this compound is a nucleophilic addition of a suitable aryl organometallic reagent. A Grignard reaction, utilizing 4-fluorophenylmagnesium bromide, is a standard and scalable method for this transformation. Research into the chemical stability of the oxetane core has demonstrated its tolerance to a wide range of reaction conditions, including those typically used for Grignard reactions, alkylations, and reductions. This robustness is crucial for developing reliable large-scale protocols. Synthetic protocols for various 3,3-disubstituted oxetanes have been optimized for scale-up to kilogram quantities in a single run.

Table 3: Scalable Synthetic Route to this compound

| Step | Transformation | Starting Material | Key Reagents | Scale | Reference |

| 1 | Gold-Catalyzed Oxidative Cyclization | Propargyl alcohol | Gold catalyst, Oxidant (e.g., Pyridine N-oxide) | Multi-gram to Kg | nih.govorganic-chemistry.org |

| 2 | Grignard Addition | Oxetan-3-one | 4-Fluorophenylmagnesium bromide | Multi-gram to Kg | |

| Product | This compound |

Chemical Reactivity and Mechanistic Investigations of 3 4 Fluorophenyl Oxetan 3 Ol Derivatives

Ring-Opening Reactions of the Oxetane (B1205548) Moiety

The C-O bonds of the oxetane ring in 3-(4-fluorophenyl)oxetan-3-ol derivatives can be cleaved under various conditions, primarily through nucleophilic attack or acid catalysis. The substitution pattern at the C3 position, featuring a tertiary alcohol and an aryl group, plays a crucial role in directing the regioselectivity and mechanism of these ring-opening events. acs.orgmagtech.com.cn

Nucleophilic attack on the oxetane ring is a common strategy for its functionalization. The reaction can proceed through either intermolecular or intramolecular pathways. In the case of 3-aryl-3-hydroxyoxetanes, the reaction often requires activation, as the 3,3-disubstituted nature of the ring can increase its stability towards direct attack by external nucleophiles. nih.gov

The reaction of 3-aryloxetan-3-ols with external nucleophiles typically requires Lewis or Brønsted acid catalysis to activate the tertiary alcohol, facilitating its departure and promoting the formation of a stabilized tertiary carbocation at the C3 position. nih.govd-nb.info This carbocation is then trapped by the nucleophile. However, strong nucleophiles can also attack one of the less sterically hindered methylene (B1212753) carbons (C2 or C4) of the oxetane ring, following a classic SN2 mechanism. magtech.com.cnresearchgate.net

Thiols, being potent nucleophiles, have been shown to react with 3-aryloxetan-3-ols. masterorganicchemistry.com Under lithium catalysis, which activates the C-OH bond, the reaction can be selective for substitution, forming 3-sulfanyl-oxetanes. However, extended reaction times or an excess of the thiol nucleophile can lead to a subsequent ring-opening reaction, yielding functionalized diols. d-nb.info For instance, the reaction of a 3-aryloxetan-3-ol with benzylthiol can be directed to selectively produce the ring-opened product in high yield. d-nb.info Similarly, reactions with halides and alcohols generally proceed under acidic conditions, where the regioselectivity is governed by the stability of the intermediate carbocation. magtech.com.cnresearchgate.net

| Nucleophile | Conditions | Product Type | Reference |

|---|---|---|---|

| Thiols (e.g., Benzylthiol) | Li+ catalyst, extended reaction time (6h), 6 equiv. nucleophile | Ring-opened thioether diol | d-nb.info |

| Halides (e.g., from POCl3) | DMAP, mild conditions | Ring-opened 1,3-chlorohydrins | researchgate.net |

| Alcohols (in the presence of acid) | Brønsted or Lewis Acid | Ring-opened 1,3-alkoxy alcohols | acs.orgmagtech.com.cn |

When a nucleophilic group is tethered to the oxetane core, intramolecular ring-opening can occur, leading to the formation of new heterocyclic structures. This strategy is a powerful tool for constructing functionalized five- and six-membered rings. nih.govnih.gov The reaction is often catalyzed by a Lewis acid, which coordinates to the oxetane oxygen, activating the ring for attack by the pendant nucleophile. nih.gov For example, oxetane substrates containing a tethered alcohol can undergo enantioselective intramolecular cyclization catalyzed by (salen)Co(III) complexes to yield enantioenriched 3-substituted tetrahydrofurans in high yields. nih.gov This methodology highlights the utility of oxetanes as precursors to other important heterocyclic motifs. nih.govnih.gov

Acid catalysis is a highly effective method for promoting the ring-opening of oxetanes. Both Brønsted and Lewis acids can be employed. nih.govresearchgate.net In the case of this compound, the mechanism typically involves initial protonation or coordination of the acid to one of the oxygen atoms.

Protonation of the tertiary hydroxyl group followed by the loss of water generates a tertiary carbocation stabilized by the adjacent phenyl ring. This carbocation is then attacked by a nucleophile. Alternatively, protonation of the oxetane ring oxygen makes the ring carbons more electrophilic. magtech.com.cn Due to the electronic stabilization provided by the 4-fluorophenyl group, the C3 carbon can sustain a significant partial positive charge. stackexchange.com Consequently, weak nucleophiles will preferentially attack this more substituted C3 position. This regioselectivity, governed by electronic effects, is in contrast to the SN2-type attack of strong nucleophiles at the less hindered C2/C4 positions. magtech.com.cn

The general mechanism for acid-catalyzed ring-opening with a generic nucleophile (Nu-H) is as follows:

Activation: The acid (H+) protonates the oxetane oxygen, increasing the electrophilicity of the ring carbons.

Nucleophilic Attack: The nucleophile attacks one of the ring carbons. For 3-aryl-3-hydroxyoxetanes, attack at the C3 position is favored due to the formation of a more stable carbocation-like transition state. nih.govstackexchange.com

Ring Opening: The C-O bond cleaves, relieving ring strain and forming the product.

This regioselectivity allows for the controlled synthesis of 1,3-difunctionalized compounds where one substituent is located at a quaternary center. nih.govresearchgate.net

The stereochemistry of the ring-opening reaction is highly dependent on the reaction mechanism.

SN2 Pathway : When a strong nucleophile attacks the less substituted C2 or C4 positions, the reaction proceeds via an SN2 mechanism. This results in an inversion of the stereochemistry at the carbon center being attacked. magtech.com.cn

SN1-like Pathway : Under acid-catalyzed conditions, the reaction often proceeds through a transition state with significant carbocation character at the C3 position. nih.gov While a fully formed planar carbocation would lead to racemization, the departure of the leaving group and the attack of the nucleophile can be partially concerted or influenced by ion pairing. This can lead to a mixture of inversion and retention of stereochemistry, or in some cases, high diastereoselectivity depending on the substrate and reagents. nih.gov

In catalytic enantioselective reactions, such as the intramolecular opening of oxetanes to form tetrahydrofurans, the chiral catalyst controls the facial approach of the nucleophile, leading to the formation of a single enantiomer in high excess. nih.gov

The controlled ring-opening of 3-aryloxetan-3-ols serves as a powerful strategy for the synthesis of more complex heterocyclic systems. By choosing a bifunctional nucleophile or employing an intramolecular reaction, the oxetane can act as a 1,2-bis-electrophile equivalent. nih.gov

A notable example is the Brønsted acid-catalyzed reaction of 3-aryloxetan-3-ols with 1,2-diols to produce functionalized 1,4-dioxanes. nih.gov In this process, the acid first catalyzes the reaction of one of the diol's hydroxyl groups with the C3 carbocation, followed by an intramolecular SN2-type ring-opening of the oxetane by the second hydroxyl group. This annulation provides rapid access to substituted saturated heterocycles. nih.gov

Similarly, intramolecular reactions with pendant nucleophiles are used to create other heterocycles. As previously mentioned, a tethered alcohol leads to tetrahydrofurans. nih.gov By analogy, substrates with tethered amine or thiol functionalities would be expected to yield pyrrolidines or tetrahydrothiophenes, respectively, upon cyclization.

| Starting Material | Reagent/Conditions | Heterocyclic Scaffold Formed | Reference |

|---|---|---|---|

| 3-Aryloxetan-3-ol | 1,2-Diols, HNTf2 (Brønsted acid) | 1,4-Dioxane | nih.gov |

| Oxetane with tethered alcohol | (salen)Co(III) catalyst | Tetrahydrofuran | nih.gov |

| 3-Aryloxetan-3-ol | Phenols, Lewis Acid | Dihydrobenzofuran | nih.gov |

Nucleophilic Ring Opening Pathways

Functional Group Transformations on the this compound Scaffold

The this compound framework provides multiple sites for chemical modification, allowing for the synthesis of a diverse range of derivatives. The primary locations for functionalization are the tertiary alcohol, the 4-fluorophenyl ring, and the other positions on the oxetane ring itself.

The tertiary alcohol group is a key site for introducing structural diversity. Its reactivity is influenced by the stability of the resulting carbocation intermediate upon protonation or activation.

Alkylation and Substitution: The tertiary alcohol can undergo alkylation to form ethers. Under Brønsted acid catalysis, 3-aryl-oxetanols react with alcohols to generate 3,3-disubstituted oxetane- and azetidine-ethers. researchgate.net This reaction proceeds through the selective activation of the tertiary alcohol, leading to the formation of an oxetane carbocation, which is then trapped by an alcohol nucleophile. researchgate.netnih.gov Similarly, a mild and inexpensive lithium catalyst enables the chemoselective C–OH activation for thiol alkylation, forming 3-sulfanyl-oxetanes. d-nb.infosemanticscholar.org This SN1-type process relies on the stabilization of the oxetane carbocation intermediate by the aryl group. d-nb.info

A notable transformation is the defluorosulfonylative coupling, where 3-aryloxetane sulfonyl fluorides react with amines to produce amino-oxetanes. researchgate.netspringernature.com This reaction is promoted by warming and proceeds via an oxetane carbocation intermediate, providing a versatile method for creating analogues of benzamide (B126) drugs. springernature.com

The table below summarizes various substitution reactions at the tertiary alcohol position.

| Reactant | Reagent/Catalyst | Product Type | Yield (%) |

| 3-Aryloxetan-3-ol | R-OH / HNTf₂ | Oxetane Ether | Varies |

| 3-Aryloxetan-3-ol | R-SH / Li Catalyst | Oxetane Sulfide | 23-91% d-nb.info |

| 3-Aryloxetane Sulfonyl Fluoride (B91410) | R-NH₂ | Amino-oxetane | Varies |

Oxidation: The oxidation of the tertiary alcohol in this compound to a ketone (oxetan-3-one) is a challenging transformation due to the inherent strain of the four-membered ring and the lack of an alpha-proton. However, methods have been developed for the synthesis of oxetan-3-ones from related precursors like propargylic alcohols using gold catalysis, which proceeds via an α-oxo gold carbene intermediate. nih.gov Direct oxidation of the tertiary alcohol on the pre-formed oxetane ring is less common, though oxidation of a related thietan-3-ol (B1346918) to its sulfoxide (B87167) and sulfone derivatives has been successfully demonstrated using reagents like m-CPBA and oxone. nih.gov

Deoxygenation: Deoxygenation of tertiary alcohols is a known transformation in organic synthesis, though specific examples starting from this compound are not extensively documented. Conceptually, this would involve converting the alcohol into a good leaving group followed by a reductive cleavage, or through radical-based methods.

The 4-fluorophenyl group offers a site for modification, primarily through reactions that target the aryl ring. While the carbon-fluorine bond is generally strong, the aryl ring can participate in electrophilic aromatic substitution, although the fluorine acts as a deactivating group.

More versatile are cross-coupling reactions. Although direct cross-coupling involving the C-F bond is challenging, derivatization can be achieved by first converting the aryl fluoride to a more reactive species or by targeting other positions on the phenyl ring. For instance, ortho-lithiation can be directed by the oxetane ring, allowing for subsequent reaction with various electrophiles. acs.org Nickel-catalyzed cross-electrophile coupling reactions between oxetanes and aryl halides have been developed, which involve the opening of the oxetane ring. calstate.edu While this specific example leads to ring opening, it highlights the utility of cross-coupling chemistry in modifying oxetane-containing structures. The choice between different cross-coupling reactions, such as Stille and Suzuki, can depend on the specific substrates and desired outcomes, with catalytic systems like Pd(OAc)₂/XPhos showing effectiveness. nih.gov

Functionalization at the C2 or C4 positions of the oxetane ring is less common than at the C3 position but can be achieved through radical-based methods. researchgate.net Cobalt catalysis can enable radical ring-opening of the oxetane, followed by functionalization at the less substituted C2 carbon atom. researchgate.netresearchgate.net This approach provides a unique regioselectivity that complements other synthetic strategies. researchgate.net While these methods often result in ring-opening, they demonstrate the possibility of activating and functionalizing the methylene carbons of the oxetane ring.

Stability and Degradation Pathways of this compound

The stability of this compound is governed by the interplay between the inherent strain of the four-membered ring and the electronic effects of its substituents.

Oxetanes possess significant ring strain, with an estimated strain energy of about 25.5 kcal/mol (106 kJ/mol), which is comparable to that of oxiranes (epoxides). beilstein-journals.orgbeilstein-journals.orgresearchgate.net This strain is a key determinant of their reactivity. beilstein-journals.orgbeilstein-journals.org The endocyclic bond angles are considerably compressed from the ideal tetrahedral angle, making the ring susceptible to opening by various reagents. beilstein-journals.orgbeilstein-journals.org

Acid-catalyzed ring-opening is a common degradation pathway. researchgate.netmagtech.com.cn Protonation of the oxygen atom makes the ring highly electrophilic and prone to attack by nucleophiles. magtech.com.cnresearchgate.net 3,3-Disubstituted oxetanes, such as the title compound, exhibit greater stability towards external nucleophiles compared to less substituted oxetanes due to increased steric hindrance. nih.govnih.gov However, they can still undergo intramolecular ring-opening reactions, especially under acidic conditions. nih.gov For example, 3-aryloxetan-3-ols can act as 1,2-bis-electrophiles under Brønsted acid catalysis, reacting with diols to form 1,4-dioxanes through a process involving carbocation formation and subsequent intramolecular ring opening. nih.gov

The stability of benzylic radicals that are part of a strained ring is lower, which can paradoxically lead to higher product yields in certain radical reactions by making subsequent steps irreversible. nih.govresearchgate.netresearchgate.net

The presence of a fluorine atom on the phenyl ring significantly influences the compound's electronic properties and, consequently, its stability. Fluorine is a highly electronegative atom, and its strong electron-withdrawing inductive effect can impact the reactivity of the molecule. sci-hub.box

The electron-withdrawing nature of the 4-fluoro substituent can affect the stability of the benzylic carbocation formed at the C3 position during acid-catalyzed reactions. While aryl groups generally stabilize adjacent carbocations through resonance, the inductive effect of fluorine can be destabilizing. This can influence the rate and pathways of acid-catalyzed degradation.

Computational and Theoretical Studies on 3 4 Fluorophenyl Oxetan 3 Ol

Quantum Chemical Calculations for Reaction Mechanisms and Selectivity

Quantum chemical calculations have been instrumental in understanding the intricate details of reaction mechanisms involving 3-(4-fluorophenyl)oxetan-3-ol, particularly in the context of its synthesis and subsequent ring-opening reactions.

Elucidation of Regio- and Stereoselectivity through Energy Landscapes

The prediction of regio- and stereoselectivity is a significant challenge in organic synthesis. Quantum chemical calculations provide a powerful tool to address this by constructing detailed energy landscapes for different reaction pathways. In the case of nucleophilic ring-opening of this compound, the nucleophile can attack at different positions, leading to various regioisomers. By calculating the activation energies for each possible pathway, the preferred site of attack can be predicted. For example, the presence of the 4-fluorophenyl group can electronically influence the two carbons of the oxetane (B1205548) ring differently, leading to a preference for nucleophilic attack at one site over the other. Similarly, the stereochemical outcome of reactions can be rationalized by comparing the energies of transition states leading to different stereoisomers.

Molecular Dynamics Simulations for Mechanistic Insights (e.g., Enzyme Catalysis)

While quantum chemical calculations are excellent for studying reaction pathways in the gas phase or with implicit solvent models, molecular dynamics (MD) simulations offer a way to understand the role of the explicit solvent environment and, in the case of biochemical reactions, the dynamic interactions with an enzyme's active site. Although specific MD studies on this compound in the context of enzyme catalysis are not extensively documented, the methodology is highly relevant. Such simulations could provide insights into how the molecule binds to an enzyme, the conformational changes that occur upon binding, and the role of specific amino acid residues in catalyzing a reaction, such as the opening of the oxetane ring.

Conformational Analysis and Electronic Structure Studies of the Oxetane and Fluorophenyl Moieties

The three-dimensional shape and electronic properties of this compound are fundamental to its reactivity. Conformational analysis reveals the most stable arrangements of the atoms in the molecule. The oxetane ring is not planar and can exist in a puckered conformation. The orientation of the 4-fluorophenyl group relative to the oxetane ring is also a key conformational feature. These conformational preferences are influenced by a combination of steric and electronic effects.

Electronic structure studies, on the other hand, provide a detailed picture of how electrons are distributed within the molecule. The presence of the electronegative fluorine atom on the phenyl ring and the oxygen atom in the oxetane ring significantly influences the electron density distribution. This, in turn, affects the molecule's polarity and its ability to interact with other molecules.

Electrostatic Potential Mapping and Dipole Moment Analysis as Indicators of Reactivity

The reactivity of a molecule is often governed by its electrostatic properties. An electrostatic potential map (EPM) provides a visual representation of the charge distribution on the surface of a molecule. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and are therefore susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack. For this compound, the EPM would likely show a region of negative potential around the oxygen atom of the hydroxyl group and the oxetane ring, and potentially around the fluorine atom.

Strategic Applications of 3 4 Fluorophenyl Oxetan 3 Ol As a Versatile Synthetic Building Block

Synthesis of Complex Polycyclic and Spirocyclic Architectures Incorporating the Oxetane (B1205548) Unit

The rigid, three-dimensional structure of the oxetane ring makes it an attractive component for the construction of complex molecular frameworks. 3-(4-Fluorophenyl)oxetan-3-ol serves as a key precursor for the synthesis of intricate polycyclic and spirocyclic systems. Spirocycles, which contain two rings connected by a single common atom, are of particular interest as they introduce significant three-dimensionality into a molecule.

The tertiary alcohol of this compound can be leveraged in catalytic reactions, such as the Friedel-Crafts methodology, to form 3,3-diaryloxetanes, thereby creating complex polycyclic systems. nih.gov Furthermore, the oxetane unit itself can be constructed through intramolecular cyclization reactions, such as Williamson etherification, often incorporating a 3-linked oxetane into a spirocyclic framework. acs.org A variety of synthetic methods have been developed to construct oxetane-containing spirocycles, which are valued for their ability to modify the biological activities of molecules and serve as building blocks for further chemical transformations. mdpi.com For instance, spirooxetane steroids have been synthesized where the oxetane ring is formed by the intramolecular substitution of a mesylate group by a hydroxyl group. nih.gov These strategies highlight the utility of precursors like this compound in generating novel, complex structures with precisely controlled spatial arrangements.

Design of Sp3-Rich Molecular Scaffolds for Expanding Chemical Space

In recent drug discovery efforts, there has been a significant shift towards molecules with a higher fraction of sp3-hybridized carbon atoms. researchgate.net These sp3-rich scaffolds are less planar and more three-dimensional than their sp2-rich aromatic counterparts, which can lead to improved physicochemical properties such as increased aqueous solubility and better target-binding selectivity. acs.orgacs.org The oxetane ring, with its three tetrahedral sp3-hybridized carbon atoms, is an ideal motif for increasing the sp3-character of a molecule without a substantial increase in molecular weight. acs.orgnih.gov

The incorporation of the this compound scaffold provides access to unexplored chemical space. acs.orgnih.gov This expansion of chemical diversity is crucial for identifying novel bioactive compounds. The defined three-dimensional "scaffolding" properties of oxetanes have been successfully exploited in various medicinal chemistry programs to move away from the flat, aromatic structures that have historically dominated drug discovery. acs.org By utilizing building blocks like this compound, chemists can systematically introduce three-dimensionality, leading to the creation of novel molecular frameworks with potentially superior drug-like properties. acs.orgnih.gov

Role as a Bioisosteric Scaffold in Advanced Molecular Design

Bioisosterism, the strategy of replacing a functional group within a molecule with another group that retains similar biological activity, is a fundamental tool in medicinal chemistry. acs.org The oxetane ring has gained significant prominence as a bioisosteric replacement for several common functional groups, offering a way to fine-tune molecular properties. nih.govnih.gov Specifically, 3,3-disubstituted oxetanes, which can be derived from this compound, have been validated as effective surrogates for gem-dimethyl and carbonyl groups. acs.orgnih.govresearchgate.net

The oxetane-3-ol moiety itself has also been investigated as a potential bioisostere for the carboxylic acid functional group. nih.govnih.gov This application is particularly valuable in drug design, where replacing a carboxylic acid can modulate a compound's acidity and improve its ability to cross biological membranes, a key consideration for central nervous system drug design. nih.gov

gem-Dimethyl Group Replacement: The gem-dimethyl group is often used to block sites of metabolic oxidation. However, it significantly increases a molecule's lipophilicity, which can negatively impact its pharmacokinetic properties. acs.org Replacing a gem-dimethyl group with an oxetane ring can maintain or enhance metabolic stability while reducing lipophilicity and increasing aqueous solubility. acs.orgresearchgate.netu-tokyo.ac.jpresearchgate.net This is attributed to the polarity imparted by the ether oxygen in the oxetane ring. nih.gov

Carbonyl Group Replacement: The oxetane ring is an excellent isostere for a carbonyl group. researchgate.netresearchgate.net The endocyclic oxygen atom of the oxetane has accessible lone pairs, giving it hydrogen bond acceptor capabilities comparable to those of ketones. nih.govu-tokyo.ac.jp Studies have shown that oxetane analogues of ketones can offer improved metabolic stability and increased three-dimensionality while maintaining similar H-bonding ability and dipole moments. nih.govacs.orgnih.gov This substitution can be advantageous for circumventing carbonyl-specific enzymatic degradation or avoiding the potential photochemical liabilities associated with ketones like benzophenone. nih.gov

The following table summarizes a comparison of physicochemical properties for matched molecular pairs, illustrating the effect of replacing other linkers with a 3,3-diaryloxetane.

| Property | Comparison Group | Observed Change with Oxetane | Reference |

|---|---|---|---|

| Lipophilicity (elogD) | Methylene (B1212753), gem-Dimethyl, Cyclobutyl | Significant decrease (avg. 0.81 units) | nih.gov |

| Lipophilicity (elogD) | Ketone (Diaryl) | Series-dependent; can increase or decrease | nih.gov |

| Permeability (PAMPA) | Methylene, gem-Dimethyl, Cyclobutyl | Universally improved | nih.gov |

| Permeability (PAMPA) | Ketone (Diaryl) | Variable; can increase, decrease, or remain unchanged | nih.gov |

| Aqueous Solubility | Ketone (Diaryl) | Not reliably improved | nih.gov |

The combination of the polar oxetane ring and the electronegative fluorine atom in this compound has a profound impact on molecular properties. The oxetane motif is inherently polar, compact, and three-dimensional. acs.orgnih.gov Its incorporation into a molecule can lead to significant improvements in aqueous solubility and a reduction in lipophilicity. researchgate.netu-tokyo.ac.jp The strained C-O-C bond angle exposes the oxygen's lone pairs, making oxetanes effective hydrogen-bond acceptors, often more so than other cyclic ethers. u-tokyo.ac.jpnih.gov

The fluorine atom on the phenyl ring further modulates the electronic properties of the scaffold. Aromatic fluorine substitution is a common strategy in drug design to enhance metabolic stability and binding affinity. The high electronegativity of fluorine can alter the pKa of nearby functional groups and create favorable interactions with protein targets. The presence of fluorine in α,α-difluoro-oxetanes, for example, results in a prized class of compounds with the combined desirable attributes of small-ring heterocycles and fluorine. sciencedaily.com Therefore, the 4-fluorophenyl group in the title compound not only serves as a structural component but also actively influences the molecule's polarity, metabolic profile, and potential for specific biological interactions.

Preparation of Chemically Diverse Compound Libraries Utilizing the this compound Core

A key advantage of this compound is its utility as a core scaffold for the generation of chemically diverse compound libraries. The ability to readily functionalize this building block allows for the systematic exploration of chemical space around the oxetane core. mdpi.com Despite the potential of oxetanes, their application in drug design has sometimes been limited by restricted synthetic accessibility. rsc.org However, recent advances have provided new methods for diversification.

One powerful strategy involves the development of novel oxetane-based reagents. For example, oxetane sulfonyl fluorides (OSFs) have been developed as precursors that can be activated under mild conditions to couple with a broad range of nucleophiles. nih.gov This allows for the creation of oxetane-heterocyclic, -sulfoximine, and -phosphonate derivatives, providing access to new chemical motifs for drug discovery. nih.gov Other established reactions, such as the Buchwald-Hartwig amination, can be used to couple oxetane derivatives with various arylamines, further expanding the diversity of accessible structures. mdpi.com The catalytic Friedel–Crafts reaction using 3-aryloxetan-3-ols is another route to form 3,3-diaryloxetanes, enabling the synthesis of lead-like compounds. nih.gov These synthetic advancements empower chemists to use this compound as a starting point to rapidly generate libraries of novel, three-dimensional molecules for screening and lead optimization. acs.org

Future Research Directions and Unresolved Challenges in 3 4 Fluorophenyl Oxetan 3 Ol Chemistry

Discovery of Novel Reactivity Patterns for Fluorinated Oxetanols

The reactivity of the oxetane (B1205548) ring in 3-(4-fluorophenyl)oxetan-3-ol is dominated by its propensity for ring-opening reactions due to inherent ring strain. acs.orgresearchgate.net However, the interplay between the oxetane, the tertiary alcohol, and the fluorinated phenyl group could lead to novel and underexplored reactivity.

Future research should systematically investigate the reaction of this compound with a wide array of nucleophiles, electrophiles, and radical species. The electronic effect of the para-fluoro substituent may influence the regioselectivity of ring-opening reactions, a phenomenon that warrants detailed mechanistic studies. magtech.com.cn While strong nucleophiles typically attack the less substituted carbon of the oxetane ring, acid-catalyzed reactions can favor attack at the more substituted carbon. researchgate.netmagtech.com.cn

Photocatalysis and electrochemistry represent modern synthetic tools that could unlock new reaction pathways. These methods might enable transformations that are difficult to achieve through traditional thermal reactions, such as novel C-H functionalization or ring expansion reactions.

Key areas for exploration include:

Regioselective Ring-Opening: Investigating how the electronic nature of the fluorophenyl group and the choice of catalyst (Lewis acid, Brønsted acid, etc.) dictate the outcome of nucleophilic attack. researchgate.netmagtech.com.cn

Radical Reactions: Exploring the behavior of the oxetane ring under radical conditions, which could lead to novel carbon-carbon bond formations.

Photochemical Transformations: Utilizing light to access excited states and enable unique cycloadditions or rearrangements.

Tandem Reactions: Designing sequences where a ring-opening event is followed by an intramolecular cyclization to build complex molecular architectures.

Advancements in Asymmetric Catalysis for Oxetane Synthesis

The creation of chiral centers is of paramount importance in medicinal chemistry. nii.ac.jp For this compound, the tertiary alcohol carbon is a prochiral center, and the development of methods for its asymmetric synthesis to produce enantiomerically enriched products is a significant challenge.

Current approaches to asymmetric oxetane synthesis often rely on chiral auxiliaries or the use of pre-existing chiral building blocks. acs.org Future advancements will likely come from the development of novel chiral catalysts that can directly induce enantioselectivity in the formation of the oxetane ring or in reactions with a prochiral precursor like an oxetan-3-one. nih.govnih.gov

Promising catalytic strategies include:

Chiral Lewis Acid Catalysis: Using chiral metal complexes to catalyze the cycloaddition of epoxides with carbonyl compounds or the intramolecular cyclization of haloalcohols.

Organocatalysis: Employing small, chiral organic molecules (such as chiral phosphoric acids or amines) to catalyze the enantioselective formation of the oxetane ring. acs.org Chiral Brønsted acids have shown promise in the asymmetric ring-opening of 3-substituted oxetanes. nsf.govrsc.org

Biocatalysis: Engineering enzymes, such as halohydrin dehalogenases, for the enantioselective formation and ring-opening of oxetanes. nih.govresearchgate.net This approach has the potential for high efficiency and excellent enantioselectivity. nih.gov

Kinetic Resolution: Developing catalytic methods to selectively react one enantiomer of a racemic mixture of this compound, leaving the other enantiomer unreacted and thus enriched.

The table below summarizes some emerging asymmetric strategies:

| Asymmetric Strategy | Catalyst Type | Potential Advantages |

| Asymmetric Cyclization | Chiral Lewis Acids / Organocatalysts | Direct formation of chiral oxetanes from achiral precursors. |

| Enantioselective Reductive Coupling | Chiral Iridium Catalysts | Formation of highly enantioenriched chiral α-stereogenic oxetanols. nih.gov |

| Biocatalytic Desymmetrization | Engineered Enzymes (e.g., HHDH) | Excellent enantioselectivity under mild, sustainable conditions. nih.govresearchgate.net |

| Asymmetric Ring Opening | Chiral Brønsted Acids | Access to highly functionalized, chiral building blocks from racemic oxetanes. nsf.govrsc.org |

Exploration of New Chemical Transformations Utilizing the Unique Reactivity of the Oxetane Ring and Tertiary Alcohol Functionality in this compound

The combination of a strained oxetane ring and a tertiary alcohol in this compound offers a unique platform for synthetic innovation. The tertiary alcohol is generally resistant to oxidation under standard conditions but can be reactive under acidic conditions, often leading to carbocation formation. libretexts.orglibretexts.orgbyjus.com This dual functionality opens the door to a variety of new chemical transformations that go beyond simple ring-opening.

Future research could focus on tandem reactions where both the alcohol and the oxetane ring participate. For example, an initial activation of the alcohol could trigger a ring-opening or rearrangement cascade, leading to the formation of more complex heterocyclic systems. The tertiary alcohol can act as a directing group or be converted into a good leaving group to facilitate intramolecular reactions. libretexts.orgquora.com

Another area of interest is the use of this compound as a building block for spirocyclic compounds. mdpi.com The rigid, three-dimensional structure of spirocycles is highly desirable in drug discovery. Reactions that form a new ring at the C3 position of the oxetane could provide rapid access to novel spirocyclic scaffolds. mdpi.com

Finally, the derivatization of the tertiary hydroxyl group itself presents opportunities. While sterically hindered, it could potentially be alkylated, acylated, or converted to other functional groups under specific conditions, providing access to a library of new oxetane-based compounds with potentially altered physical and biological properties. Bull and co-workers have demonstrated the lithium-catalyzed alkylation of thiols using 3-aryloxetan-3-ols, where the alcohol functionality remains intact, indicating the potential for selective reactions. beilstein-journals.org

Q & A

Q. What are the recommended synthetic routes for 3-(4-Fluorophenyl)oxetan-3-ol?

Methodological Answer: The synthesis of this compound can be achieved via functionalization of the oxetane ring or fluorophenyl precursor. Key approaches include:

- Halogen Exchange : Reacting 3-(4-Bromophenyl)oxetan-3-ol with a fluorinating agent (e.g., KF in the presence of a palladium catalyst) under microwave-assisted conditions to introduce the fluorine substituent .

- Tetrazine Synthesis : Utilizing (3-methyloxetan-3-yl)methyl 4-fluorobenzoate as a precursor, followed by cyclization and purification via flash column chromatography (e.g., 20% diethyl ether in pentane) .

- Boronate Intermediates : Incorporating 4,4,5,5-tetramethyl-1,3,2-dioxaborolane groups for Suzuki-Miyaura cross-coupling reactions, enabling modular aryl group introduction .

Q. How can this compound be characterized using spectroscopic techniques?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : The fluorophenyl group exhibits aromatic protons as doublets (δ ~7.2–8.5 ppm, J = 8–9 Hz due to para-fluorine coupling). The oxetane protons appear as distinct multiplets (δ ~4.5–5.5 ppm) .

- ¹³C NMR : The quaternary carbon bearing the hydroxyl group resonates at δ ~90–95 ppm, while the fluorinated aromatic carbons show splitting patterns .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak ([M+H]⁺) at m/z 197.07 (C₉H₁₀FO₂) and fragment ions corresponding to oxetane ring cleavage .

Q. What are the stability considerations for this compound under storage and reaction conditions?

Methodological Answer:

- Storage : Store at 0–6°C in airtight containers to prevent hydrolysis of the oxetane ring. Avoid prolonged exposure to light, which may degrade the fluorophenyl group .

- Reactivity : The hydroxyl group on the oxetane can undergo oxidation (e.g., with CrO₃ in acetic acid) or act as a hydrogen-bond donor in catalytic systems. Stability in polar solvents (e.g., DMSO, ethanol) is confirmed for ≤48 hours at 25°C .

Advanced Research Questions

Q. How does the fluorophenyl substituent influence the reactivity of the oxetane ring in cross-coupling reactions?

Methodological Answer: The electron-withdrawing fluorine atom enhances the electrophilicity of the oxetane ring, facilitating nucleophilic attacks. For example:

- Suzuki Coupling : The boronate ester derivative (e.g., 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)oxetan-3-ol) reacts efficiently with aryl halides under Pd(PPh₃)₄ catalysis (yields >75%) .

- Photoredox Catalysis : The fluorophenyl group stabilizes radical intermediates, enabling C–O bond functionalization under blue LED irradiation .

Q. How can researchers resolve contradictions in spectral data for fluorophenyl-oxetane derivatives?

Methodological Answer: Discrepancies often arise from:

- Tautomerism : The hydroxyl group may exist in equilibrium with keto forms, leading to variable NMR signals. Use deuterated solvents (e.g., D₂O) to quench exchange effects .

- Impurity Profiling : Employ HPLC-MS with a C18 column (acetonitrile/water gradient) to detect byproducts like 3-(4-fluorophenyl)propionaldehyde (common oxidation byproduct) .

Q. What computational methods are used to model the conformational flexibility of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Optimize geometries at the B3LYP/6-31G(d) level to predict bond angles (oxetane ring: ~88–92°) and torsional barriers (~5–8 kcal/mol for ring puckering) .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., water, DMSO) to assess hydrogen-bonding interactions and stability over 100-ns trajectories .

Q. How can biological activity assays be designed for fluorophenyl-oxetane derivatives?

Methodological Answer:

Q. What strategies mitigate discrepancies in impurity profiling during scale-up synthesis?

Methodological Answer:

- DoE (Design of Experiments) : Optimize reaction parameters (temperature, catalyst loading) to minimize byproducts like 3-(4-fluorophenyl)-3-oxopropionate (detected via GC-MS) .

- Advanced Purification : Use preparative SFC (supercritical fluid chromatography) with chiral columns to separate diastereomers arising from oxetane ring stereochemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.